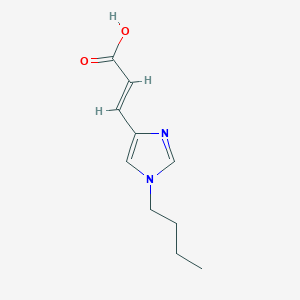
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid is a chemical compound with the molecular formula C10H14N2O2. It features an imidazole ring substituted with a butyl group at the 1-position and an acrylic acid moiety at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, under acidic or basic conditions.
Substitution with Butyl Group: The imidazole ring is then alkylated with a butyl halide (e.g., butyl bromide) in the presence of a base like potassium carbonate to introduce the butyl group at the 1-position.
Introduction of Acrylic Acid Moiety: The final step involves the addition of an acrylic acid moiety to the 3-position of the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.
Major Products Formed
Aplicaciones Científicas De Investigación
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The acrylic acid moiety can participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-(1-methyl-1H-imidazol-4-yl)acrylic acid: Similar structure but with a methyl group instead of a butyl group.
3-(1-ethyl-1H-imidazol-4-yl)acrylic acid: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may enhance its lipophilicity and ability to interact with hydrophobic regions of target molecules .
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-6-12-7-9(11-8-12)4-5-10(13)14/h4-5,7-8H,2-3,6H2,1H3,(H,13,14)/b5-4+ |
Clave InChI |
ASLIHTRRQBWZBV-SNAWJCMRSA-N |
SMILES |
CCCCN1C=C(N=C1)C=CC(=O)O |
SMILES isomérico |
CCCCN1C=C(N=C1)/C=C/C(=O)O |
SMILES canónico |
CCCCN1C=C(N=C1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















